(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
L-(+)-Ampicillin is a semi-synthetic derivative of penicillin that belongs to the aminopenicillin class of antibiotics. It is widely used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis . This compound is effective against both gram-positive and gram-negative bacteria, making it a broad-spectrum antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-(+)-Ampicillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The key steps involve the acylation of 6-aminopenicillanic acid with D-phenylglycine chloride hydrochloride under alkaline conditions . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of L-(+)-Ampicillin involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis to convert it into L-(+)-Ampicillin. The fermentation process uses Penicillium chrysogenum or other suitable microorganisms to produce the precursor compound . The subsequent chemical synthesis is optimized for high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-(+)-Ampicillin undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, L-(+)-Ampicillin can hydrolyze to form penicilloic acid.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides and reduction to form sulfides.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of L-(+)-Ampicillin.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Penicilloic Acid: Formed through hydrolysis.
Sulfoxides and Sulfides: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
L-(+)-Ampicillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies involving bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively used in clinical research to evaluate its efficacy against different bacterial strains and to develop new formulations.
Industry: Utilized in the production of veterinary medicines and as a standard in quality control processes.
Mechanism of Action
L-(+)-Ampicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis . This leads to the weakening of the cell wall and ultimately causes cell lysis and death. The primary molecular targets are the PBPs, which are essential for maintaining the integrity of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Amoxicillin: Another aminopenicillin with a similar spectrum of activity but better oral absorption.
Penicillin G: Effective mainly against gram-positive bacteria and less stable in acidic conditions.
Cefalexin: A first-generation cephalosporin with a similar mechanism of action but a broader spectrum of activity.
Uniqueness
L-(+)-Ampicillin is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is also more stable in acidic conditions compared to Penicillin G, making it suitable for oral administration .
Properties
CAS No. |
33993-48-5 |
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Molecular Formula |
C16H19N3O4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1 |
InChI Key |
AVKUERGKIZMTKX-UWFZAAFLSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Origin of Product |
United States |
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